PFI-90

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PFI-90は、ヒストン脱メチル化酵素KDM3Bの選択的阻害剤です。この化合物は、アポトーシスと筋分化を誘導することにより、抗腫瘍活性を示すことが明らかになっています。これにより、細胞死が促進されます。 This compoundは、融合陽性横紋筋肉腫における主要な癌遺伝子であるPAX3-FOXO1融合遺伝子を特異的に標的にします .

科学的研究の応用

PFI-90は、以下を含む幅広い科学研究の応用範囲を持っています。

化学: this compoundは、エピジェネティックな調節におけるヒストン脱メチル化酵素の役割を研究するためのツール化合物として使用されます。

生物学: 細胞分化とアポトーシスに関与する生物学的経路を調査するために使用されます。

医学: this compoundは、特に融合陽性横紋筋肉腫を標的にした、癌治療における潜在的な治療用途があります。

作用機序

PFI-90は、ヒストン脱メチル化酵素KDM3Bを阻害することにより効果を発揮します。この阻害は、ヒストンタンパク質のメチル化を増加させ、それが遺伝子発現に影響を与えます。具体的には、this compoundはPAX3-FOXO1融合遺伝子の活性を阻害し、アポトーシスと筋分化を誘導します。 関与する分子標的と経路には、ヒストンリジン脱メチル化酵素ファミリーとPAX3-FOXO1によって調節される下流の遺伝子セットが含まれます .

生化学分析

Biochemical Properties

PFI-90 interacts with the enzyme KDM3B, a histone demethylase . It inhibits the activity of KDM3B, resulting in changes in the methylation status of histones . This interaction with KDM3B is crucial for the biochemical action of this compound .

Cellular Effects

In cellular processes, this compound has been observed to induce apoptosis and myogenic differentiation in RH4 and SCMC cells . This leads to an increase in cell death . The compound’s influence on cell function is primarily through its impact on the PAX3-FOXO1 pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to KDM3B, inhibiting the enzyme’s activity . This inhibition disrupts the PAX3-FOXO1 pathway, leading to changes in gene expression . The result is the induction of apoptosis and myogenic differentiation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving FP-RMS. This compound was found to suppress the growth of FP-RMS in vitro and in vivo, delaying tumor progression

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily through its interaction with the enzyme KDM3B

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Its primary known interaction is with the enzyme KDM3B .

Subcellular Localization

Its known target, KDM3B, is a nuclear protein , suggesting that this compound may also localize to the nucleus to exert its effects.

準備方法

合成経路および反応条件

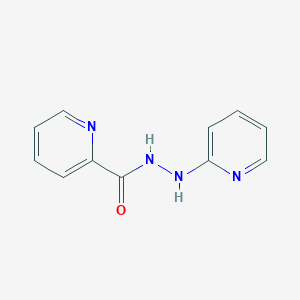

PFI-90は、ヒドラジド誘導体とピリジン誘導体の形成を含む一連の化学反応によって合成されます。 合成経路は通常、2-ピリジンカルボン酸とヒドラジンを反応させてヒドラジド中間体を形成し、その後、別のピリジン誘導体と反応させてthis compoundを形成します .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を用いて精製されます .

化学反応の分析

反応の種類

PFI-90は、以下を含むいくつかの種類の化学反応を起こします。

酸化: this compoundは酸化されて、様々な酸化誘導体を形成することができます。

還元: 還元反応は、this compoundの官能基を修飾することができます。

一般的な試薬と条件

This compoundを含む反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤が含まれます。 反応条件(温度、溶媒、pH)は、目的の反応に基づいて最適化されます .

生成される主要な生成物

これらの反応から生成される主要な生成物には、this compoundの様々な酸化、還元、置換誘導体が含まれます。 これらの誘導体は、異なる生物学的活性と特性を持つ可能性があります .

類似化合物との比較

類似化合物

PFI-63: KDM3Bに対する阻害効果が類似しているが、溶解性と効力プロファイルが異なるPFI-90のアナログ。

KDM4B阻害剤: KDM4Bなどのヒストン脱メチル化酵素ファミリーの他のメンバーを阻害する化合物。

KDM5A阻害剤: 別のヒストン脱メチル化酵素であるKDM5Aを標的にする化合物

This compoundの独自性

This compoundは、KDM3Bに対する高い特異性と、アポトーシスと筋分化を誘導する能力により、独特です。 PAX3-FOXO1融合遺伝子を標的にするその有効性により、特に融合陽性横紋筋肉腫において、癌治療のための有望な候補となっています .

特性

IUPAC Name |

N'-pyridin-2-ylpyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(9-5-1-3-7-12-9)15-14-10-6-2-4-8-13-10/h1-8H,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZPXNWBXDWHKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NNC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does PFI-90 interact with its target, and what are the downstream effects?

A: this compound demonstrates potent inhibitory activity against multiple KDMs, particularly KDM3B and KDM1A. [, , ] This inhibition occurs through direct binding of this compound to the KDM enzymes. [] this compound's interaction with KDM3B leads to increased levels of the repressive histone mark H3K9me2 at PAX3-FOXO1 (P3F) target gene sites. [] This increase in H3K9me2 is associated with the downregulation of P3F-driven transcriptional activity, ultimately disrupting the oncogenic signaling driven by P3F in FP-RMS. []

Q2: What evidence is there for this compound's in vivo efficacy against FP-RMS?

A: Preclinical studies using mouse xenograft models of FP-RMS demonstrated that treatment with this compound led to a delay in tumor progression compared to control groups. [] This finding highlights the potential of this compound as a therapeutic agent for FP-RMS. Further research, including potential clinical trials, is needed to validate these promising preclinical results and assess the compound's efficacy and safety in human patients.

Q3: What are the potential advantages of targeting multiple KDMs with this compound in the context of FP-RMS?

A: Targeting multiple KDMs simultaneously with this compound could offer a multi-pronged approach to combatting FP-RMS. By inhibiting both KDM3B and KDM1A, this compound effectively disrupts oncogenic P3F signaling while also promoting differentiation and apoptosis in FP-RMS cells. [] This dual mechanism of action may provide a more comprehensive therapeutic effect compared to targeting a single KDM. Furthermore, simultaneous inhibition of multiple KDMs could potentially mitigate the risk of resistance development, as tumor cells would need to acquire mutations affecting both KDM3B and KDM1A to evade this compound's effects. []

Q4: What future research directions are suggested by the findings on this compound?

A4: The research on this compound opens several avenues for future investigation. Firstly, further exploring the structure-activity relationship of this compound and developing analogs with improved potency and selectivity towards specific KDMs could be beneficial. Investigating the detailed mechanisms underlying KDM3B and KDM1A inhibition by this compound, including identifying the specific binding sites and interactions, would be valuable. Additionally, evaluating the potential of this compound in combination therapies with existing FP-RMS treatments could provide further insights into its clinical utility.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2861181.png)

![(E)-N'-[4-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2861184.png)

![Ethyl 2-[(4-acetylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2861186.png)

![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2861191.png)

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2861195.png)

![3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2861196.png)

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2861197.png)

![4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861198.png)

![4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2861201.png)